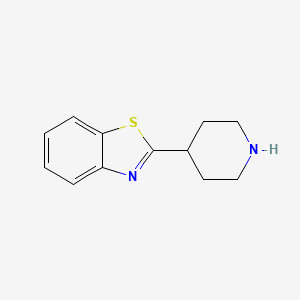

2-(4-ピペリジニル)-1,3-ベンゾチアゾール

説明

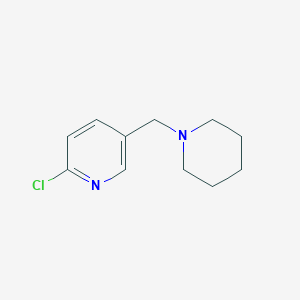

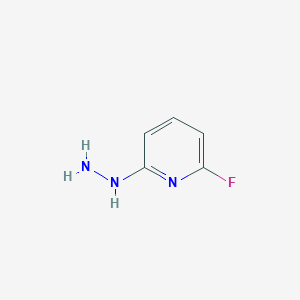

2-(4-Piperidinyl)-1,3-benzothiazole is a useful research compound. Its molecular formula is C12H14N2S and its molecular weight is 218.32 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(4-Piperidinyl)-1,3-benzothiazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >32.7 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Piperidinyl)-1,3-benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Piperidinyl)-1,3-benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

生物活性分子の合成

2-(4-ピペリジニル)-1,3-ベンゾチアゾールを含むピペリジン誘導体は、生物活性分子の合成において極めて重要です。それらは、潜在的な治療効果を持つ化合物を創製するための主要な中間体として機能します。 ピペリジン環の汎用性により、さまざまな薬理学的に活性な分子を開発することができ、より優れた効力と副作用の軽減のために最適化することができます .

CNS薬の開発

ピペリジン部分は、中枢神経系(CNS)薬に共通の特徴です。薬物設計への組み込みにより、血液脳関門を透過する能力を高めることができ、2-(4-ピペリジニル)-1,3-ベンゾチアゾールは、新しいCNS薬の開発のための貴重な足場となります。 これには、神経変性疾患、精神障害、および疼痛管理のための潜在的な治療法が含まれます .

抗がん研究

抗がん研究では、2-(4-ピペリジニル)-1,3-ベンゾチアゾール誘導体は、その細胞毒性について検討されています。 ベンゾチアゾールとピペリジン部分を修飾することにより、研究者は特定のがん細胞株を標的とする化合物を創製でき、新規抗がん剤の開発につながります .

農業用化学物質

2-(4-ピペリジニル)-1,3-ベンゾチアゾールの構造モチーフは、農業用化学物質の設計に利用できます。これらの化合物は、成長調整剤、除草剤、または殺虫剤として機能することができます。 それらの作用機序は、特定の害虫または作物に合わせて調整でき、作物保護の標的アプローチを提供します .

材料科学への応用

材料科学では、ピペリジン誘導体のユニークな特性を、高度な材料の創製に利用できます。 2-(4-ピペリジニル)-1,3-ベンゾチアゾールは、その電子特性が有利なため、有機半導体、光起電力材料、または発光ダイオード(LED)の開発に貢献する可能性があります .

化学触媒

ピペリジン誘導体は、触媒または助触媒としてさまざまな化学反応を促進することが知られています。 2-(4-ピペリジニル)-1,3-ベンゾチアゾールは、有機合成の基本となる水素化、環化、および環化付加などの反応の触媒に関係する可能性があります .

分子認識とセンシング

ピペリジン構造は、分子認識とセンシング技術に使用できます。 2-(4-ピペリジニル)-1,3-ベンゾチアゾールは、環境汚染物質または生体マーカーを検出するセンサーの一部になる可能性があり、迅速かつ感度の高い検出方法を提供します .

ナノテクノロジー

ナノテクノロジーでは、2-(4-ピペリジニル)-1,3-ベンゾチアゾールは、ナノスケールデバイスまたは材料の創製に役割を果たす可能性があります。 その化学構造は、ナノワイヤー、ナノ粒子、または分子マシンの構成要素として使用され、ナノ医療とナノエレクトロニクスの進歩に貢献する可能性があります .

作用機序

Target of Action

The primary target of 2-(4-Piperidinyl)-1,3-benzothiazole is the voltage-gated sodium channel isoform NaV1.7 . This channel is a critical player in the transmission of nociceptive information and has been heavily implicated in human genetic pain disorders .

Mode of Action

2-(4-Piperidinyl)-1,3-benzothiazole, also known as compound 194, interacts with its target by inhibiting the CRMP2-Ubc9 interaction . This interaction reduces NaV1.7 currents in small dorsal root ganglia (DRG) sensory neurons by interfering with channel trafficking and reducing NaV1.7 membrane localization .

Biochemical Pathways

The biochemical pathways affected by 2-(4-Piperidinyl)-1,3-benzothiazole involve reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Result of Action

The result of the action of 2-(4-Piperidinyl)-1,3-benzothiazole is a reduction in pain. The compound has been shown to reverse mechanical allodynia in a chronic constriction injury model of neuropathic pain . It also reverses the increased latency to cross an aversive barrier in a mechanical conflict-avoidance task following chronic constriction injury .

Action Environment

The action environment of 2-(4-Piperidinyl)-1,3-benzothiazole is primarily the nervous system, specifically the nociceptive afferent fibers in the skin, the presynaptic terminals of the spinal cord dorsal horn, and the cell bodies of dorsal root ganglia neurons

将来の方向性

Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is likely to continue to evolve and expand in the future, with new compounds being developed and tested for potential therapeutic applications .

生化学分析

Biochemical Properties

2-(4-Piperidinyl)-1,3-benzothiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of 2-(4-Piperidinyl)-1,3-benzothiazole is with cyclin-dependent kinases (CDKs), which are essential regulators of the cell cycle. By inhibiting CDKs, 2-(4-Piperidinyl)-1,3-benzothiazole can induce cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has been shown to interact with opioid receptors, particularly the nociceptin receptor, which is involved in pain modulation and anxiety .

Cellular Effects

The effects of 2-(4-Piperidinyl)-1,3-benzothiazole on various types of cells and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting CDKs . It also affects cell signaling pathways, such as the PI3K-Akt-mTOR pathway, which is crucial for cell growth and survival . Furthermore, 2-(4-Piperidinyl)-1,3-benzothiazole influences gene expression by modulating the activity of transcription factors and other regulatory proteins. This compound has been shown to downregulate the expression of anti-apoptotic proteins like Mcl-1, thereby promoting apoptosis in cancer cells .

Molecular Mechanism

At the molecular level, 2-(4-Piperidinyl)-1,3-benzothiazole exerts its effects through several mechanisms. It binds to the active sites of CDKs, inhibiting their kinase activity and preventing the phosphorylation of target proteins required for cell cycle progression . This inhibition leads to cell cycle arrest at the G1 or G2 phase, followed by apoptosis. Additionally, 2-(4-Piperidinyl)-1,3-benzothiazole interacts with opioid receptors, modulating their signaling pathways and influencing pain perception and anxiety . The compound also affects gene expression by inhibiting transcriptional CDKs, leading to the downregulation of anti-apoptotic proteins and the induction of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Piperidinyl)-1,3-benzothiazole have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(4-Piperidinyl)-1,3-benzothiazole remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of CDKs and consistent induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 2-(4-Piperidinyl)-1,3-benzothiazole vary with different dosages in animal models. At low doses, this compound effectively inhibits CDKs and induces apoptosis without causing significant toxicity . At higher doses, 2-(4-Piperidinyl)-1,3-benzothiazole can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect, beyond which adverse effects become prominent .

Metabolic Pathways

2-(4-Piperidinyl)-1,3-benzothiazole is involved in several metabolic pathways. It undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of 2-(4-Piperidinyl)-1,3-benzothiazole are further processed through phase II metabolic reactions, such as glucuronidation and sulfation . These metabolic pathways play a crucial role in determining the bioavailability and clearance of the compound from the body.

Transport and Distribution

The transport and distribution of 2-(4-Piperidinyl)-1,3-benzothiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic cation transporters, which facilitate its uptake into cells . Once inside the cells, 2-(4-Piperidinyl)-1,3-benzothiazole can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . The distribution of this compound is influenced by its physicochemical properties, including its solubility and lipophilicity.

Subcellular Localization

The subcellular localization of 2-(4-Piperidinyl)-1,3-benzothiazole is critical for its activity and function. This compound has been shown to localize primarily in the cytoplasm, where it interacts with CDKs and other target proteins . Additionally, 2-(4-Piperidinyl)-1,3-benzothiazole can translocate to the nucleus, where it modulates gene expression by inhibiting transcriptional CDKs . The subcellular localization of this compound is influenced by specific targeting signals and post-translational modifications that direct it to specific compartments or organelles.

特性

IUPAC Name |

2-piperidin-4-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYASANLJWAJEPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363121 | |

| Record name | 2-(4-piperidinyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665782 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51784-73-7 | |

| Record name | 2-(4-piperidinyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperidin-4-yl)-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1270080.png)

![2-[3-(2-Acetylanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B1270083.png)

![4-chloro-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-[(2-hydroxyethyl)(methyl)amino]-3(2H)-pyridazinone](/img/structure/B1270086.png)

![3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylic acid](/img/structure/B1270126.png)

![4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid](/img/structure/B1270132.png)

![Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-](/img/structure/B1270143.png)